molecular formula C9H6FNO2 B6309550 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile CAS No. 1951411-90-7

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile

Cat. No.: B6309550
CAS No.: 1951411-90-7
M. Wt: 179.15 g/mol
InChI Key: CXBHZHNIOJOJBG-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile: is a chemical compound with the molecular formula C9H6FNO2 . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carbonitrile group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile can undergo oxidation to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: Formation of 5-fluoro-3-oxo-2,3-dihydrobenzofuran-4-carbonitrile.

    Reduction: Formation of 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

  • 5-Fluoro-2,3-dihydrobenzofuran-4-carbonitrile
  • 3-Hydroxy-2,3-dihydrobenzofuran-4-carbonitrile
  • 5-Fluoro-3-hydroxybenzofuran-4-carbonitrile

Comparison: 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is unique due to the combination of the fluorine atom, hydroxyl group, and carbonitrile group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-fluoro-3-hydroxy-2,3-dihydro-1-benzofuran-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBHZHNIOJOJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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